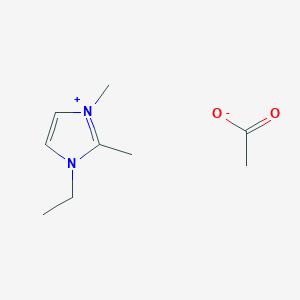

1-Ethyl-2,3-dimethylimidazolium acetate

Description

1-Ethyl-2,3-dimethylimidazolium acetate (abbreviated as [EMMIM][OAc], systematic name: 1-ethyl-2,3-dimethylimidazolium acetate) is an ionic liquid (IL) with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol . Its structure features a methyl group at the C-2 position of the imidazolium cation, distinguishing it from common analogs like 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]). Key physical properties include a thermal decomposition onset temperature of 228°C, peak decomposition at 254°C, and long-term thermal stability up to 110.6°C . It is widely used in catalysis, cellulose processing, and separation technologies due to its tunable solvent properties and ionic conductivity .

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;acetate |

InChI |

InChI=1S/C7H13N2.C2H4O2/c1-4-9-6-5-8(3)7(9)2;1-2(3)4/h5-6H,4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

OFTSSFREMCBZMF-UHFFFAOYSA-M |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.CC(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Catalysis

Organocatalysis : EMMIMOAc has been identified as an efficient catalyst in several organic transformations. For instance, it has shown remarkable efficacy in the cyanosilylation of carbonyl compounds, where it facilitates the reaction with trimethylsilyl cyanide (TMSCN). Studies indicate that EMMIMOAc can achieve high turnover frequencies (TOF), making it a valuable catalyst for synthesizing cyanohydrins from aldehydes and ketones. The catalyst operates effectively at low loadings (0.0001–0.1 mol%) under mild conditions, yielding high conversion rates and selectivity .

Table 1: Cyano-Functionalization of Carbonyl Compounds Using EMMIMOAc

| Substrate Type | Catalyst Loading (mol%) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Aldehydes | 0.001 | 88 | 10,843 |

| Ketones | 0.01 | 94 | 10,602,410 |

Biomass Processing

Cellulose Dissolution : EMMIMOAc is recognized for its ability to dissolve cellulose, which is crucial for biomass processing and conversion into biofuels. It acts as a solvent that enhances the accessibility of cellulose to enzymes during hydrolysis, thereby improving the efficiency of biofuel production processes. Research indicates that the ionic liquid can effectively solubilize lignocellulosic materials, facilitating their subsequent conversion into fermentable sugars .

Case Study : A study demonstrated that sugarcane bagasse pretreated with EMMIMOAc yielded higher sugar concentrations compared to traditional methods, showcasing its potential in sustainable biomass utilization.

Energy Storage

Batteries and Fuel Cells : EMMIMOAc has been explored as an electrolyte in batteries and fuel cells due to its favorable electrochemical properties. Its low volatility and high ionic conductivity make it suitable for use in energy storage devices, enhancing performance and stability.

Table 2: Electrochemical Properties of EMMIMOAc

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Excellent |

| Voltage Window | Wide |

Material Science

Nanomaterials Synthesis : The ionic liquid has been utilized in the synthesis of nanomaterials, where it serves as a medium for chemical reactions that produce nanoparticles with controlled sizes and shapes. This application is particularly significant in developing advanced materials for electronics and catalysis.

Industrial Solvent : EMMIMOAc is also employed as a solvent in various industrial processes, including metal plating and electropolishing. Its unique properties allow for effective processing without the environmental concerns associated with traditional organic solvents .

Comparison with Similar Compounds

Catalytic Performance in Cyanosilylation

[EMMIM][OAc] and [EMIM][OAc] were compared in the cyanosilylation of benzaldehyde using trimethylsilyl cyanide (TMSCN). While [EMIM][OAc] achieved a 94% yield, [EMMIM][OAc] provided 88% under identical conditions . The reduced yield was attributed to the blocked C-2 position in [EMMIM][OAc], which prevents in situ generation of N-heterocyclic carbenes (NHCs). This suggests that the reaction proceeds via a synergistic activation mechanism involving the acetate anion and imidazolium cation rather than NHC intermediates .

Solvent Efficiency in Cellulose Acetylation

In cellulose acetylation, [EMMIM][OAc] outperformed [EMIM][OAc], 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]), and 1-allyl-3-methylimidazolium acetate ([AMIM][OAc]). It achieved complete homogeneous acetylation at 25°C within 15 minutes, attributed to its superior hydrogen-bond disruption capability and cation-anion coordination .

Table 1: Cellulose Dissolution Efficiency in Acetate-Based ILs

| Ionic Liquid | Dissolution Efficiency | Reaction Time |

|---|---|---|

| [EMMIM][OAc] | Highest | 15 min |

| [EMIM][OAc] | Moderate | 30 min |

| [BMIM][OAc] | Low | >60 min |

Thermal Stability

[EMMIM][OAc] exhibits a thermal decomposition onset temperature of 228°C, comparable to other imidazolium acetates. However, nitrate-based analogs like 1-ethyl-2,3-dimethylimidazolium nitrate ([EMMIM][NO₃]) show lower stability (onset ~150°C), highlighting the anion’s role in thermal resilience .

Separation of Azeotropic Mixtures

In vapor-liquid equilibrium (VLE) studies for ethyl acetate/ethanol separation, [EMMIM][OAc] demonstrated higher selectivity than tributyl-methylammonium acetate ([N₄,₄,₄,₁][OAc]) and tetraethylammonium acetate ([N₂,₂,₂,₂][OAc]). The NRTL model correlated experimental data with high accuracy, confirming its efficacy as an entrainer .

Table 2: Separation Performance of Acetate-Based ILs

| Ionic Liquid | Selectivity (Ethanol) |

|---|---|

| [EMMIM][OAc] | 12.5 |

| [N₄,₄,₄,₁][OAc] | 8.3 |

| [N₂,₂,₂,₂][OAc] | 6.7 |

Physicochemical Properties

- Density : The density of [EMMIM][OAc] is influenced by alkyl chain length and substitution. For example, 1-ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide ([EMMIM][NTf₂]) has a higher density (1.52 g/cm³) than [EMMIM][OAc] (1.12 g/cm³) due to anion differences .

- Ionic Conductivity : In biopolymer gels, [EMMIM][I] (iodide) enhanced ionic conductivity by 181%, outperforming 1-butyl-2,3-dimethylimidazolium iodide ([BMMIM][I]) (136%) .

Preparation Methods

Quaternization of 2,3-Dimethylimidazole

- Starting Materials: 2,3-dimethylimidazole and ethyl halides (e.g., bromoethane).

- Reaction Conditions: Typically performed under inert atmosphere (nitrogen), with slow addition of ethyl halide to imidazole at room temperature or slightly elevated temperatures.

- Outcome: Formation of 1-ethyl-2,3-dimethylimidazolium halide salt.

Anion Exchange to Acetate Salt

- The halide salt is subjected to anion metathesis with acetate sources such as sodium acetate or silver acetate.

- This step often involves biphasic extraction or washing to remove halide ions and isolate the acetate ionic liquid.

- Drying under vacuum at moderate temperatures (around 50 °C) ensures removal of residual water.

Direct Synthesis via Carboxylate Intermediates

- An alternative route involves reacting 2,3-dimethylimidazole with dimethyl carbonate or similar carboxylate precursors under autoclave conditions (temperatures 100–180 °C, pressure 0.1–1 MPa).

- This produces imidazolium-2-carboxylate intermediates, which upon treatment with acetic acid yield the acetate ionic liquid.

- This method can provide high purity products after recrystallization from solvents such as ethanol/methanol mixtures.

Detailed Experimental Procedure (Representative)

| Step | Reagents & Quantities | Conditions | Notes |

|---|---|---|---|

| 1. Quaternization | 2,3-Dimethylimidazole (1 mol), bromoethane (1.1 mol) | Stirred under N2, room temp to 50 °C, overnight | Formation of 1-ethyl-2,3-dimethylimidazolium bromide |

| 2. Anion Exchange | 1-ethyl-2,3-dimethylimidazolium bromide, sodium acetate (1.2 mol) | Stirred in water/organic biphasic system, room temp, 2 h | Halide replaced by acetate |

| 3. Purification | Washing with water, drying under vacuum at 50 °C | - | Removes residual salts and solvents |

Research Findings and Yields

- Yields for quaternization steps typically range from 70% to 90% depending on reaction time and temperature.

- Anion exchange steps yield near-quantitative conversion to acetate salts when using silver acetate but slightly lower with sodium acetate due to solubility issues.

- Direct synthesis via dimethyl carbonate under autoclave conditions yields intermediate carboxylates at approximately 50–60%, which upon acid treatment give the final acetate salt quantitatively.

- Purification by recrystallization from ethanol/methanol mixtures produces off-white crystalline solids with high purity (>98% by NMR).

Analytical Data Supporting Preparation

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for ethyl and methyl groups on the imidazolium ring.

- ^13C NMR confirms the presence of acetate carbonyl carbons and imidazolium carbons.

- Mass Spectrometry: Confirms molecular ion peaks corresponding to 1-ethyl-2,3-dimethylimidazolium cation and acetate anion.

- Thermal Analysis: Indicates thermal stability suitable for catalytic applications.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Quaternization + Anion Exchange | 2,3-Dimethylimidazole + Bromoethane + Sodium acetate | Room temp to 50 °C, aqueous biphasic | 70–90 | >95 | Straightforward, scalable |

| Direct Carboxylate Route | 2,3-Dimethylimidazole + Dimethyl carbonate + Acetic acid | 100–180 °C, autoclave, 12–24 h | 50–60 (intermediate), ~100 (final) | >98 | Requires high pressure, cleaner product |

| Mixed Statistical Synthesis* | Formaldehyde + Ethylamine + Methylamine + Acetic acid + Glyoxal | 0–25 °C, multi-day stirring | 70 | 98 | Produces mixtures including 1-ethyl-2,3-dimethylimidazolium acetate |

*Note: Mixed statistical synthesis produces a mixture of imidazolium acetates, including the target compound.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-ethyl-2,3-dimethylimidazolium acetate, and how are they experimentally determined?

- Methodology : Key properties include density, refractive index (), and flash point () . Experimental determination involves:

- Refractive index : Measured using a refractometer at .

- Flash point : Assessed via closed-cup methods (e.g., ASTM D93).

- Purity validation : NMR spectroscopy or HPLC to confirm structural integrity and absence of impurities .

Q. What synthetic routes are commonly used to prepare 1-ethyl-2,3-dimethylimidazolium acetate in laboratory settings?

- Methodology : Synthesis typically involves quaternization of 1-ethylimidazole with methylating agents (e.g., methyl iodide) followed by anion exchange with acetic acid. Critical steps include:

- Anion exchange : Use of ion-exchange resins or metathesis reactions in polar solvents (e.g., methanol) to replace halide ions with acetate .

- Purification : Recrystallization or vacuum drying to achieve >98% purity, verified via elemental analysis .

Q. How is 1-ethyl-2,3-dimethylimidazolium acetate characterized for structural confirmation?

- Methodology :

- NMR spectroscopy : and NMR to confirm alkyl chain substitution patterns and acetate anion presence .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight () and fragmentation patterns .

Advanced Research Questions

Q. How do phase equilibrium and solubility properties of 1-ethyl-2,3-dimethylimidazolium acetate vary with temperature and solvent composition?

- Methodology :

- Gravimetric analysis : Measure solubility in binary solvent mixtures (e.g., water/ethanol) at controlled temperatures (e.g., to ) .

- Challenges : Discrepancies may arise due to hygroscopicity; ensure anhydrous conditions via Karl Fischer titration .

- Data interpretation : Use activity coefficient models (e.g., NRTL) to correlate experimental solubility data .

Q. What experimental design considerations are critical for studying the catalytic role of 1-ethyl-2,3-dimethylimidazolium acetate in organic reactions?

- Methodology :

- Reaction optimization : Screen variables (temperature, molar ratio, solvent) using Design of Experiments (DoE) to maximize yield.

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate constants and activation energy .

- Control experiments : Compare with non-ionic solvents or other ionic liquids to isolate acetate-specific effects .

Q. How can computational methods complement experimental studies on the interaction mechanisms of 1-ethyl-2,3-dimethylimidazolium acetate with biomolecules?

- Methodology :

- Molecular dynamics (MD) simulations : Model hydrogen-bonding interactions between the acetate anion and biomolecular targets (e.g., cellulose) .

- DFT calculations : Optimize geometries and calculate binding energies to predict solvation behavior .

- Validation : Cross-reference computational results with experimental data (e.g., FTIR peak shifts for hydrogen bonding) .

Q. How should researchers address contradictions in reported thermophysical data (e.g., viscosity, conductivity) for 1-ethyl-2,3-dimethylimidazolium acetate?

- Methodology :

- Standardization : Adhere to IUPAC guidelines for viscosity measurements using calibrated Ubbelohde viscometers .

- Error analysis : Quantify impurities (e.g., residual halides) via ion chromatography, as even trace amounts can alter conductivity .

- Meta-analysis : Compare datasets across studies while controlling for measurement techniques and sample history .

Methodological Best Practices

- Synthesis : Ensure strict anhydrous conditions during anion exchange to prevent hydrolysis of the acetate anion .

- Characterization : Use tandem techniques (e.g., NMR + MS) for unambiguous structural confirmation .

- Data reproducibility : Report detailed experimental conditions (e.g., water content, heating rates) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.